molecular formula C15H14ClF3N2O3S B2801055 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide CAS No. 338775-51-2

4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide

Cat. No.: B2801055
CAS No.: 338775-51-2
M. Wt: 394.79
InChI Key: NIJTUDCAEFZYJX-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C15H14ClF3N2O3S . It is related to a class of compounds that are used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a trifluoromethyl group and a chlorine atom . It also contains a benzenesulfonamide moiety, which is connected to the pyridine ring via an oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group and the chlorine atom in this compound could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally similar to 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide focuses on their synthesis and applications in creating efficient herbicides and studying their chemical behaviors. For instance, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for producing the highly efficient herbicide trifloxysulfuron, indicates the relevance of such compounds in agricultural chemistry (Zuo Hang-dong, 2010).

Biological Activities

The exploration of N-(trifluoromethyl-2-pyridinyl)arenesulfonamides as inhibitors of secretory phospholipase A₂ highlights the biological significance of these compounds. Their inhibitory activities against secretory phospholipase A₂ from porcine pancreas were examined, showcasing the therapeutic potential of similar molecules in medical research and drug development (H. Nakayama et al., 2011).

Antitumor Activity and Kinase Inhibition

Another study on pyridinesulfonamide derivatives demonstrates their application in oncology. The synthesis and stereostructural analysis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, and their effects on PI3Kα kinase and anticancer activity, offer insights into the role of stereochemistry in drug efficacy (Zhixu Zhou et al., 2015).

Regioselective Synthesis

The regioselective synthesis of complex pyridine derivatives, such as 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine, underscores the compound's utility in developing novel materials with potential applications across various industries, from pharmaceuticals to materials science (Yi Yang et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s important to note that the mechanism of action can vary greatly depending on the specific application of the compound .

Safety and Hazards

Based on the available data, this compound may cause burns by all exposure routes and is considered a corrosive material . It’s important to handle such compounds with appropriate safety measures, including the use of personal protective equipment .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O3S/c1-9(2)21-25(22,23)12-5-3-11(4-6-12)24-14-13(16)7-10(8-20-14)15(17,18)19/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJTUDCAEFZYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide
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4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide

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